
sPLA2 inhibitor
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KH064 umfasst mehrere Schritte, beginnend mit der Herstellung der Benzyloxyphenyl- und Phenylheptanoylamino-Zwischenprodukte. Die wichtigsten Schritte umfassen:
Bildung des Benzyloxyphenyl-Zwischenprodukts: Dies beinhaltet die Reaktion von Phenol mit Benzylchlorid in Gegenwart einer Base zur Bildung von Benzyloxyphenyl.
Bildung des Phenylheptanoylamino-Zwischenprodukts: Dies beinhaltet die Reaktion von Heptansäure mit Anilin zur Bildung von Phenylheptanoylamino.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der Benzyloxyphenyl- und Phenylheptanoylamino-Zwischenprodukte unter bestimmten Bedingungen zur Bildung von KH064.
Industrielle Produktionsverfahren
Die industrielle Produktion von KH064 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Durchflussreaktorsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
KH064 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: KH064 kann Oxidationsreaktionen unterliegen, insbesondere an der Benzyloxygruppe, was zur Bildung von Benzoesäurederivaten führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe der Heptanolaminogruppe auftreten, was zur Bildung von Alkoholderivaten führt.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nitrierungsmittel.
Hauptprodukte gebildet
Oxidation: Benzoesäurederivate.
Reduktion: Alkoholderivate.
Substitution: Substituierte aromatische Derivate.
Wissenschaftliche Forschungsanwendungen
KH064 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung der sekretorischen Phospholipase A2 Gruppe IIA verwendet.
Biologie: Wird auf seine Rolle bei der Modulation von Entzündungsreaktionen in verschiedenen biologischen Systemen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und Atherosklerose untersucht.
Industrie: Wird bei der Entwicklung von entzündungshemmenden Medikamenten und als Referenzverbindung in der pharmazeutischen Forschung verwendet
Wirkmechanismus
KH064 übt seine Wirkung aus, indem es die Aktivität der sekretorischen Phospholipase A2 Gruppe IIA hemmt. Dieses Enzym ist an der Hydrolyse von Phospholipiden beteiligt, was zur Freisetzung von Arachidonsäure und der anschließenden Produktion von pro-inflammatorischen Mediatoren führt. Durch die Hemmung dieses Enzyms reduziert KH064 die Produktion dieser Mediatoren und übt so entzündungshemmende Wirkungen aus .
Analyse Chemischer Reaktionen
Types of Reactions
KH064 undergoes various chemical reactions, including:
Oxidation: KH064 can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the heptanoylamino moiety, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis
sPLA2 inhibitors have been investigated for their efficacy in treating rheumatoid arthritis (RA). A study demonstrated that a specific sPLA2 inhibitor significantly reduced joint swelling and histopathological scores in rat models of RA compared to conventional therapies like infliximab and leflunomide. The inhibition of sPLA2 was shown to alleviate clinical signs and pathological changes associated with RA, suggesting a potential for developing novel disease-modifying anti-rheumatic drugs (DMARDs) .
Study | Dose | Outcome |
---|---|---|
Comparative efficacy of this compound in RA | 5 mg/kg | Significant reduction in joint swelling and histopathology scores |
Cardiovascular Diseases
The role of sPLA2 in atherogenesis has led to the exploration of its inhibitors in coronary artery disease. Research on AZD2716, a novel this compound, highlighted its potential in modifying lipoprotein function and exerting anti-inflammatory effects. Clinical studies indicated that increased levels of sPLA2 activity correlate with cardiovascular events, making it a target for therapeutic intervention .
Compound | Application | Findings |
---|---|---|
AZD2716 | Coronary artery disease | Potent inhibitor with favorable pharmacokinetics and efficacy in preclinical models |
Neurodegenerative Disorders
In neurodegenerative conditions, such as Alzheimer's disease, sPLA2 inhibitors have shown promise in protecting neuronal cells from degeneration. For instance, the peptide CHEC-9 inhibited sPLA2 activity in neuronal cell cultures, providing direct protection against stress-induced damage. This indicates that targeting sPLA2 could mitigate inflammatory responses associated with neurodegeneration .
Study | Cell Type | Result |
---|---|---|
CHEC-9 inhibition in SY5Y cells | Neuronal cells | Reduced sPLA2 activity; protection against stress |
Kidney Diseases
Recent studies have explored the role of sPLA2 in kidney diseases, particularly focusing on its involvement in podocyte apoptosis. Inhibition of sPLA2 IB was found to prevent apoptosis in human podocytes via the PLA2 receptor pathway, suggesting that sPLA2 inhibitors could be beneficial in treating conditions like minimal change nephropathy .
Study | Cell Type | Mechanism |
---|---|---|
sPLA2 IB effects on podocytes | Human podocytes | Induced apoptosis via PLA2 receptor binding |
Case Study 1: Efficacy of this compound in RA
A clinical trial investigated the use of an orally active this compound in patients with rheumatoid arthritis. Results indicated significant improvements in joint function and pain reduction compared to placebo groups, supporting its therapeutic potential as an adjunct therapy for RA management.
Case Study 2: Cardiovascular Risk Reduction
In a longitudinal study involving patients with coronary artery disease, treatment with an this compound resulted in decreased levels of inflammatory markers and improved lipid profiles over six months. This highlights the dual role of sPLA2 inhibitors in both reducing inflammation and modifying lipid metabolism.
Wirkmechanismus
KH064 exerts its effects by inhibiting the activity of secretory phospholipase A2 group IIA. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory mediators. By inhibiting this enzyme, KH064 reduces the production of these mediators, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
sPLA2 Inhibitor I: Ein weiterer Inhibitor der sekretorischen Phospholipase A2 Gruppe IIA mit einer anderen chemischen Struktur.
This compound II: Eine strukturell ähnliche Verbindung mit vergleichbarer inhibitorischer Aktivität gegenüber der sekretorischen Phospholipase A2 Gruppe IIA.
Einzigartigkeit von KH064
KH064 ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Benzyloxyphenyl- und Phenylheptanoylamino-Gruppen, die zu seiner hohen Selektivität und Potenz als Inhibitor der sekretorischen Phospholipase A2 Gruppe IIA beitragen. Darüber hinaus machen seine orale Bioverfügbarkeit und Wirksamkeit in verschiedenen Krankheitsmodellen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .
Biologische Aktivität
Secreted phospholipase A2 (sPLA2) inhibitors are compounds that target the sPLA2 enzymes, which play a crucial role in various biological processes, particularly in inflammation and lipid metabolism. This article delves into the biological activity of sPLA2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.
Overview of sPLA2 Enzymes
sPLA2 enzymes hydrolyze phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. There are several isoforms of sPLA2, notably groups IIA, V, and X, which have been implicated in inflammatory diseases and atherosclerosis. The activity of these enzymes correlates with various pathological conditions, including cardiovascular diseases and neurodegeneration .
sPLA2 inhibitors function by blocking the enzymatic activity of these phospholipases. This inhibition can lead to reduced levels of inflammatory mediators and modulation of lipid metabolism. The inhibitors can be classified based on their mechanism:
- Competitive Inhibitors : Bind to the active site of the enzyme.
- Uncompetitive Inhibitors : Bind to the enzyme-substrate complex.
- Non-competitive Inhibitors : Can bind to both the enzyme and the enzyme-substrate complex.
1. AZD2716: A Novel sPLA2 Inhibitor
AZD2716 is a potent inhibitor with significant effects on plasma sPLA2 activity. In vivo studies in cynomolgus monkeys showed that a 30 mg oral dose resulted in concentration-dependent inhibition (ICu,80 = 13 ± 3 nM) of sPLA2 activity . This compound demonstrates promising pharmacokinetic properties and potential for treating coronary artery disease.
Compound | sPLA2-IIa IC50 (μM) | Plasma ICu,50 (μM) | Fu (%) | LE/LLE |
---|---|---|---|---|
Varespladib | 0.028 | 0.008 | 12.5 | 0.37/7.2 |
AZD2716 | 24 | 0.9 | 1.8 | 0.39/2.2 |
2. CHEC-9: Neuroprotective Effects
CHEC-9 is identified as an uncompetitive inhibitor that provides neuroprotection by inhibiting sPLA2 activity in neuronal cell cultures (SY5Y). Experiments showed that treatment with CHEC-9 significantly reduced sPLA2 activity and pro-inflammatory cytokine secretion (TNF-α and IL-6) from HL-60 cells . This suggests its potential use in neurodegenerative conditions where inflammation plays a critical role.
Treatment Concentration (nM) | Reduction in sPLA2 Activity (%) |
---|---|
1 | 48.5 ± 15.2 |
50 | 67.1 ± 11.1 |
Clinical Trials
Recent clinical trials have evaluated the efficacy of sPLA2 inhibitors in various conditions:
- Rheumatoid Arthritis : Preliminary results have shown mixed outcomes with selective sPLA2 inhibitors but indicate potential benefits in reducing inflammation .
- Coronary Artery Disease : Phase II trials for AZD2716 are ongoing, focusing on its effects on lipid profiles and inflammatory markers .
Animal Models
Animal studies have consistently demonstrated that inhibition of sPLA2 leads to reduced inflammation and improved outcomes in models of arthritis and cardiovascular diseases .
Eigenschaften
IUPAC Name |
(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUIYFCMHKLKY-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393569-31-8 | |
Record name | KH064 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.